molecular formula C10H9IN2O2 B13670908 Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate

Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate

Katalognummer: B13670908
Molekulargewicht: 316.09 g/mol
InChI-Schlüssel: ZDYJUBPHZNGAGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound with the molecular formula C10H9IN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an iodine atom at the 3-position and an ethyl ester group at the 5-position of the imidazo[1,2-a]pyridine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of 2-aminopyridine with α-haloketones under specific conditions. One common method includes the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes the cyclization and iodination of the intermediate compounds . The reaction conditions are generally mild and do not require the presence of a base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.

Common Reagents and Conditions

    Iodine (I2): and : Used in the initial synthesis for cyclization and iodination.

    Nucleophiles: Such as amines or thiols, for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives of the imidazo[1,2-a]pyridine core, while oxidation and reduction reactions could modify the functional groups attached to the core structure.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the iodine atom and the ethyl ester group can influence the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.

    3-Chloroimidazo[1,2-a]pyridine: Contains a chlorine atom at the 3-position.

    3-Fluoroimidazo[1,2-a]pyridine: Contains a fluorine atom at the 3-position.

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly affect its reactivity and biological activity compared to its halogenated counterparts .

Eigenschaften

Molekularformel

C10H9IN2O2

Molekulargewicht

316.09 g/mol

IUPAC-Name

ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2H2,1H3

InChI-Schlüssel

ZDYJUBPHZNGAGB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC2=NC=C(N21)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.